

The Significance of ACSL4 in Cellular Processes: A Technical Guide

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Abstract

Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) is a critical enzyme in lipid metabolism, playing a pivotal role in the activation of long-chain fatty acids, particularly polyunsaturated fatty acids (PUFAs). Its unique substrate preference and subcellular localization implicate it in a diverse array of cellular processes, from lipid biosynthesis and energy metabolism to the regulation of inflammatory signaling and a specialized form of iron-dependent cell death known as ferroptosis. Dysregulation of ACSL4 has been linked to numerous pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, making it an attractive therapeutic target. This guide provides an in-depth overview of the core functions of ACSL4, its involvement in key signaling pathways, and detailed methodologies for its study, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Central Role of ACSL4 in Lipid Metabolism

ACSL4 is one of five mammalian long-chain acyl-CoA synthetases (ACSLs) that catalyze the conversion of free long-chain fatty acids to their metabolically active acyl-CoA esters. This ATP-dependent reaction is the first committed step in fatty acid metabolism, channeling fatty acids towards various metabolic fates, including β -oxidation for energy production, incorporation into complex lipids like phospholipids and triacylglycerols, and the synthesis of signaling molecules. [1]

What distinguishes ACSL4 from other ACSL isoforms is its strong substrate preference for PUFAs, such as arachidonic acid (AA) and adrenic acid (AdA).[1] This specificity positions ACSL4 as a key regulator of the cellular lipid landscape and a critical modulator of processes that are dependent on PUFA-containing lipids. ACSL4 is primarily localized to the endoplasmic reticulum (ER) and mitochondria-associated membranes, placing it at a strategic nexus for lipid trafficking and metabolism.[2][3]

ACSL4: The Gatekeeper of Ferroptosis

Perhaps the most significant and intensely studied role of ACSL4 is its function as an essential initiator of ferroptosis.[1] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. ACSL4 drives ferroptosis by catalyzing the esterification of PUFAs into CoA, which are then incorporated into membrane phospholipids by lysophosphatidylcholine acyltransferase 3 (LPCAT3). These PUFA-containing phospholipids are highly susceptible to peroxidation by lipoxygenases (ALOXs), leading to membrane damage and eventual cell death.

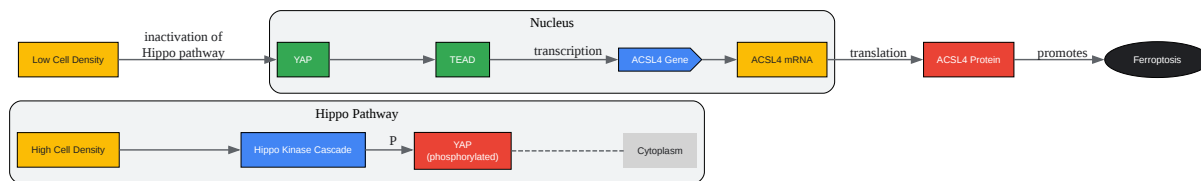
The expression level of ACSL4 is a key determinant of a cell's sensitivity to ferroptosis. Cells with high ACSL4 expression are generally more susceptible to ferroptotic stimuli, while knockdown or inhibition of ACSL4 confers resistance. This has profound implications for cancer therapy, as inducing ferroptosis in cancer cells has emerged as a promising anti-cancer strategy.

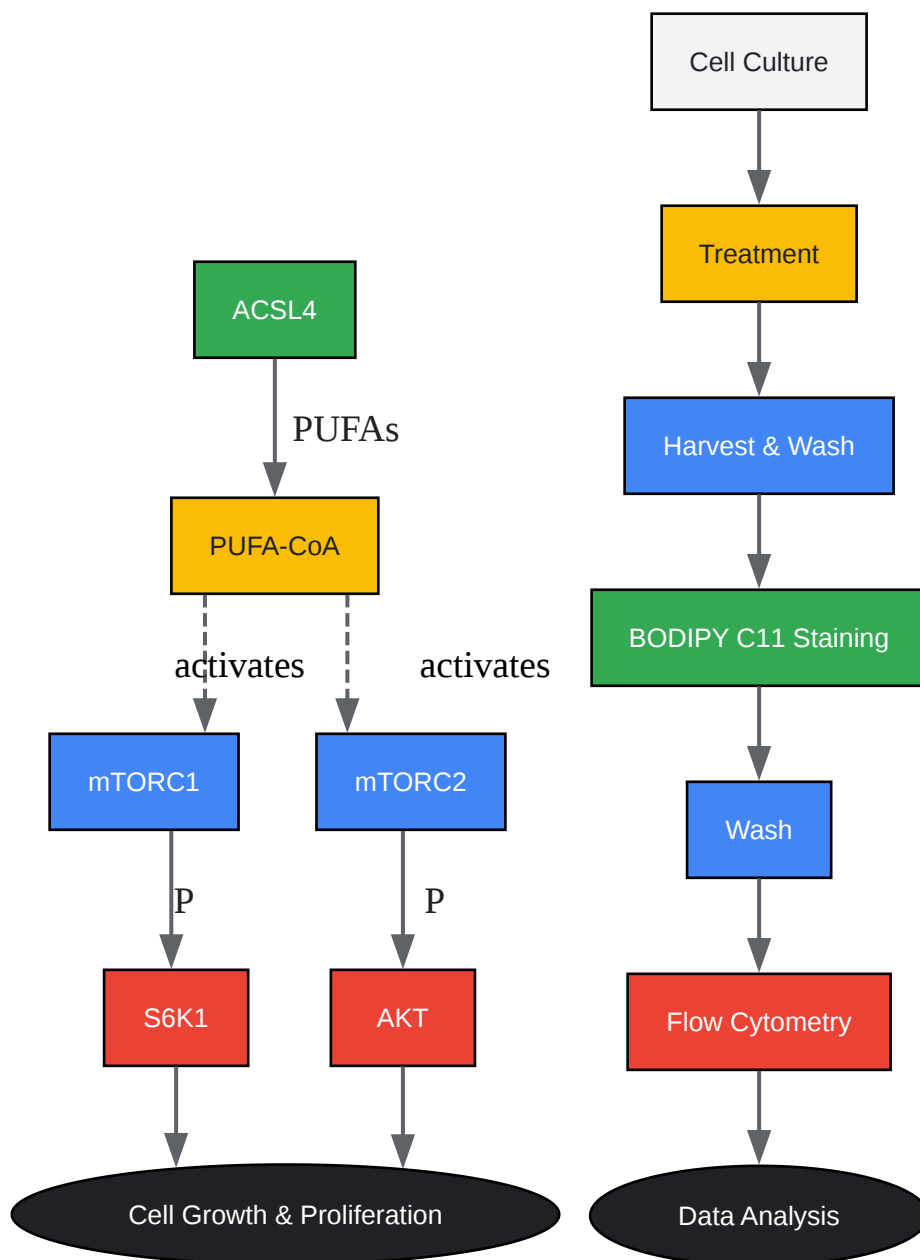
Signaling Pathways Involving ACSL4

ACSL4 is integrated into several key signaling pathways that regulate cell growth, proliferation, and death.

The Hippo-YAP Pathway

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its downstream effector, the transcriptional co-activator Yes-associated protein (YAP), is often dysregulated in cancer. Mechanistic studies have revealed that ACSL4 is a direct transcriptional target of YAP. In conditions of high cell density, the Hippo pathway is active, leading to the phosphorylation and cytoplasmic retention of YAP, thereby suppressing the transcription of its target genes, including ACSL4. Conversely, when the Hippo pathway is inactive, YAP translocates to the nucleus and promotes ACSL4 expression, thereby sensitizing cells to ferroptosis.





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